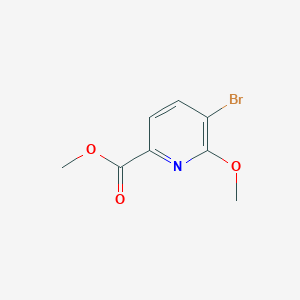![molecular formula C14H27N3O3 B3027096 tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1233952-15-2](/img/structure/B3027096.png)
tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone involves the use of BuLi, N,N'-dimethylpropylene urea, and alkenyl halides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for anticancer drugs, synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, and FT-IR, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions. These reactions are crucial for modifying the piperidine core to obtain compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the piperidine ring. Computational methods like DFT can be used to predict some of these properties and to analyze molecular electrostatic potential and frontier molecular orbitals . X-ray diffraction studies provide insights into the crystal structure, which can affect the compound's stability and reactivity .
Relevant Case Studies
Case studies involving piperidine derivatives often focus on their potential as pharmaceutical agents. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate derivatives have been explored for their anticancer properties . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its biological evaluation for antibacterial and anthelmintic activity is another case study highlighting the medicinal relevance of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis process of similar compounds, like tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, involves reactions that lead to formations of specific substituents, aiding in understanding molecular structures and reactions (Richter et al., 2009).
Crystal Structure and Molecular Packing
- X-ray studies have revealed insights into the molecular structure and packing in crystals of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which is crucial for understanding their chemical behavior and potential applications (Didierjean et al., 2004).
Role as an Intermediate in Medicinal Chemistry
- Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serve as important intermediates in the synthesis of biologically active compounds, highlighting their potential in drug discovery and development (Kong et al., 2016).
Catalytic Applications
- Certain derivatives, like poly(methacryloyl-4-(dialkylamino)pyridine), derived from similar compounds, show potential as catalysts in chemical reactions such as acylation, indicating their applicability in synthetic chemistry (Mennenga et al., 2015).
Synthesis of Piperidine Derivatives
- The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with other chemicals leads to the formation of various piperidine derivatives, showing the versatility of these compounds in organic synthesis (Moskalenko & Boev, 2014).
Key Intermediate in Pharmaceutical Synthesis
- Compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate are key intermediates in the synthesis of pharmaceuticals, such as Vandetanib, demonstrating their importance in drug development (Wang et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 4-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-11(7-9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQZLRYVQWAWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141345 | |
| Record name | 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate | |
CAS RN |
1233952-15-2 | |
| Record name | 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)










